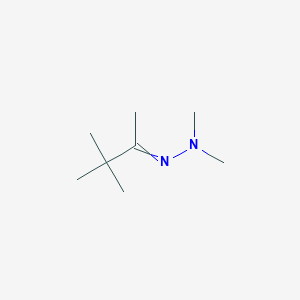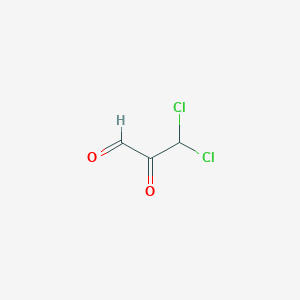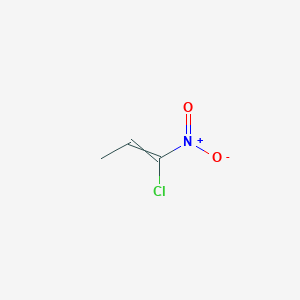
1-Chloro-1-nitroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-nitroprop-1-ene is an organic compound characterized by the presence of both a chloro and a nitro group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitroprop-1-ene can be synthesized through the reaction of 1-chloropropene with nitric acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-nitroprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroalkenes.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Nitroalkenes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitropropenes.
Aplicaciones Científicas De Investigación
1-Chloro-1-nitroprop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-nitroprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound a strong electrophile. This property allows it to participate in various cycloaddition reactions, forming stable adducts with nucleophiles.
Comparación Con Compuestos Similares
- 1-Chloro-1-nitroethene
- 2-Nitroprop-1-ene
- 3,3,3-Trichloro-1-nitroprop-1-ene
Comparison: 1-Chloro-1-nitroprop-1-ene is unique due to the presence of both a chloro and a nitro group on the same carbon atom, which imparts distinct reactivity compared to its analogs. For instance, 1-Chloro-1-nitroethene lacks the additional carbon, making it less sterically hindered and more reactive in certain reactions. Similarly, 2-Nitroprop-1-ene, with the nitro group on a different carbon, exhibits different electronic properties and reactivity patterns.
Propiedades
Número CAS |
65514-05-8 |
|---|---|
Fórmula molecular |
C3H4ClNO2 |
Peso molecular |
121.52 g/mol |
Nombre IUPAC |
1-chloro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H4ClNO2/c1-2-3(4)5(6)7/h2H,1H3 |
Clave InChI |
SRSKPQQFRAZCJY-UHFFFAOYSA-N |
SMILES canónico |
CC=C([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
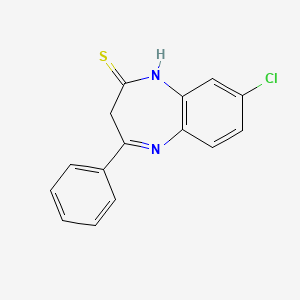
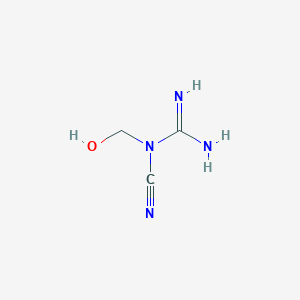
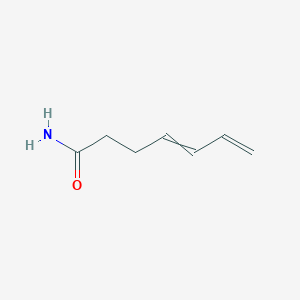
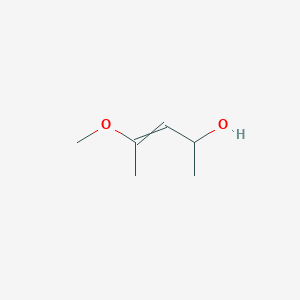
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

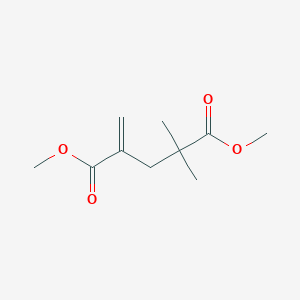
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
